N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a variety of functional groups, including methoxy, fluorobenzene, furan, oxazole, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the furan ring: This can be done through coupling reactions.
Formation of the final amide bond: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups yields amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
- N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H19FN2O7S2 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19FN2O7S2/c1-30-15-7-10-17(19(12-15)31-2)25-20(27)13-34-23-22(26-21(33-23)18-4-3-11-32-18)35(28,29)16-8-5-14(24)6-9-16/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
OWHHOBMHFYLDMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.